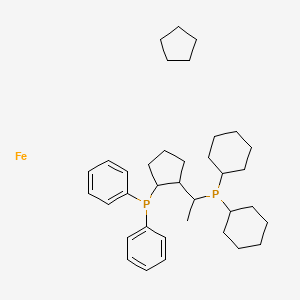
Josiphos SL-J001-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Josiphos SL-J001-1 can be synthesized through a series of steps involving the reaction of ferrocenyl derivatives with phosphine ligands. The synthesis typically involves the use of Schlenk techniques under an inert atmosphere to prevent oxidation. Common solvents used include dichloromethane and tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as column chromatography and recrystallization to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Josiphos SL-J001-1 undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine ligands with different oxidation states.
Substitution: This compound can participate in substitution reactions where one of its ligands is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or other nucleophiles.
Major Products
The major products formed from these reactions include various phosphine derivatives, which can be further utilized in catalytic processes or as intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
Josiphos SL-J001-1 has a wide range of applications in scientific research, including:
Mecanismo De Acción
Josiphos SL-J001-1 exerts its effects through its role as a chiral ligand in catalytic processes. It forms complexes with transition metals, such as rhodium or palladium, which then participate in catalytic cycles. The chiral environment provided by this compound ensures high enantioselectivity in the resulting products . The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states during the catalytic process .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to Josiphos SL-J001-1 include:
Josiphos SL-J009-1: Another chiral ferrocenyl diphosphine ligand with different substituents.
Josiphos SL-J011-1: A related compound with similar applications in asymmetric catalysis.
Josiphos SL-J003-1: A variant with different phosphine ligands.
Uniqueness
This compound is unique due to its specific chiral environment and high enantioselectivity, making it particularly effective in asymmetric hydrogenation and other catalytic processes. Its versatility and efficiency in various reactions set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C36H54FeP2 |
|---|---|
Peso molecular |
604.6 g/mol |
Nombre IUPAC |
cyclopentane;dicyclohexyl-[1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron |
InChI |
InChI=1S/C31H44P2.C5H10.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h4-5,10-13,19-22,25-27,30-31H,2-3,6-9,14-18,23-24H2,1H3;1-5H2; |
Clave InChI |
ULNUEACLWYUUMO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1CCCC1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


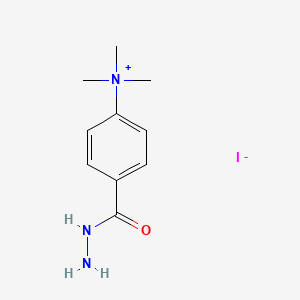

![5'-O-(4,4-Dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B13402506.png)

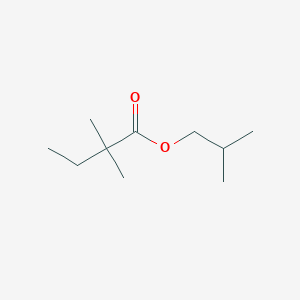
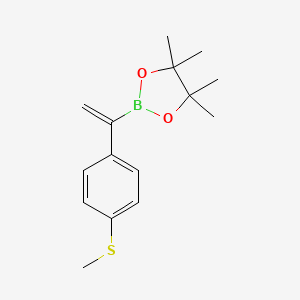
![1,9-Dihydro-9-[4-hydroxy-3-[[(4-methoxyphenyl)diphenylmethoxy]methyl]butyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one](/img/structure/B13402519.png)

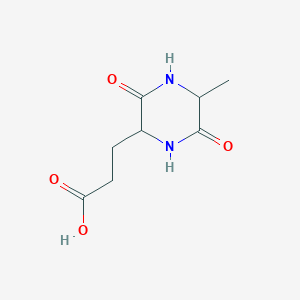
![2-[[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402525.png)




